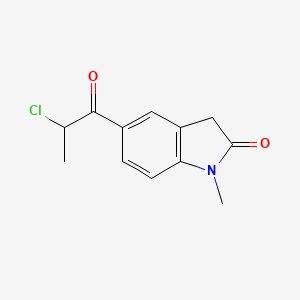
5-(2-chloropropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chloropropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one: is a chemical compound with a complex structure that includes an indole core substituted with a 2-chloropropanoyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chloropropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one typically involves the acylation of 1-methyl-2,3-dihydro-1H-indol-2-one with 2-chloropropionyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 2-chloropropionyl chloride, a key reagent, involves the chlorination of propionyl chloride. This process can be optimized to improve the yield and purity of the product by controlling the reaction temperature and using catalysts or free radical trapping agents .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 2-chloropropanoyl moiety, potentially converting it to an alcohol.
Substitution: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce alcohol derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, derivatives of 5-(2-chloropropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one are investigated for their potential biological activities, including anticancer and antimicrobial properties .
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, where its unique chemical properties can be exploited.
作用機序
The mechanism of action of 5-(2-chloropropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the 2-chloropropanoyl group, which can react with nucleophilic sites in biological molecules. This reactivity can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
2-Chloropropionic acid: This compound shares the 2-chloropropanoyl group but lacks the indole core, making it less complex and with different reactivity.
5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one: This compound has a benzimidazole core instead of an indole core, leading to different chemical and biological properties.
Uniqueness: The presence of both the indole core and the 2-chloropropanoyl group in 5-(2-chloropropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one gives it unique reactivity and potential applications that are not shared by simpler or structurally different compounds. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
5-(2-chloropropanoyl)-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7(13)12(16)8-3-4-10-9(5-8)6-11(15)14(10)2/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFTVKPVFBJWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)N(C(=O)C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














